molecular formula C7H4ClFN2 B1424218 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-44-7

7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1424218
CAS RN: 1190312-44-7
M. Wt: 170.57 g/mol
InChI Key: RAUGSDKTYMTHRB-UHFFFAOYSA-N
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Description

“7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H4ClFN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 . The synthesis involves a series of chemical reactions, including the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” includes a pyrrolopyridine scaffold . This scaffold is a key component of the compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . These reactions result in a series of derivatives with potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Cancer Therapy

The compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

2. Inhibition of Cell Migration and Invasion In addition to inhibiting cell proliferation, these derivatives also significantly inhibited the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells, a process known as metastasis.

Development of FGFR Inhibitors

The compound could be used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers . For example, compounds like AZD4547, Erdafitinib, CH5183184, BGJ-398, LY2874455, and Pemigatinib are being studied .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

5. Treatment of Hyperglycemia and Related Disorders The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial . These include type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Drug Development

Given its biological activity, the compound could be used in the development of new drugs. Its close similarity with the purine bases adenine and guanine makes it particularly interesting for medicinal chemists .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation can lead to cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

properties

IUPAC Name

7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4(9)3-11-5-1-2-10-7(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUGSDKTYMTHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=CN=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261753
Record name 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190312-44-7
Record name 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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